1-Chloroindan

Description

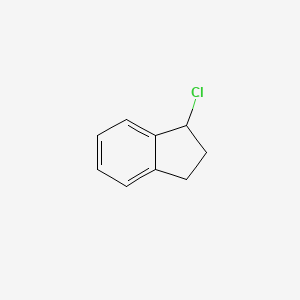

1-Chloroindan (CAS No. 35275-62-8) is a bicyclic organic compound with the molecular formula C₉H₉Cl, consisting of a fused benzene and cyclopentane ring system with a chlorine atom substituted at the 1-position (bridgehead carbon) . Key physical properties include a boiling point of 228.5°C, density of 1.15 g/cm³, and molecular weight of 152.62 g/mol . This compound serves as a critical intermediate in pharmaceutical synthesis, notably in the preparation of propargyl-1-aminoindan (PAI) derivatives for treating Parkinson’s disease via enantioselective routes . Its reactivity at the bridgehead chlorine position enables nucleophilic substitution reactions, making it valuable in medicinal chemistry.

Properties

IUPAC Name |

1-chloro-2,3-dihydro-1H-indene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9Cl/c10-9-6-5-7-3-1-2-4-8(7)9/h1-4,9H,5-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WLJXUWKOEVKMGD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=CC=CC=C2C1Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00956715 | |

| Record name | 1-Chloro-2,3-dihydro-1H-indene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00956715 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

152.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

35275-62-8 | |

| Record name | 1-Chloro-2,3-dihydro-1H-indene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=35275-62-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Chloroindan | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0035275628 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Chloro-2,3-dihydro-1H-indene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00956715 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-chloroindan | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.047.695 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Biological Activity

1-Chloroindan is a chloro-substituted derivative of indan, a bicyclic compound that has garnered attention for its diverse biological activities. The compound's structure, characterized by a chlorine atom attached to the indan ring, positions it as a potential candidate for various pharmacological applications. This article delves into the biological activity of this compound, highlighting its antifungal properties, its role in synthetic chemistry for biologically active compounds, and relevant case studies.

Antifungal Properties

Recent studies have demonstrated that derivatives of this compound exhibit significant antifungal activity. For instance, research involving the biotransformation of chloroindanol derivatives by the fungus Botrytis cinerea revealed that certain products displayed enhanced antifungal properties. Notably, the S-enantiomer of 5-chloroindanol was found to be more effective against B. cinerea, suggesting a detoxification mechanism utilized by the fungus during transformation processes .

Table 1: Antifungal Activity of Chloroindanol Derivatives

| Compound | Activity Against B. cinerea | Enantiomeric Excess (%) |

|---|---|---|

| 5-Chloroindanol (S-enantiomer) | High | 73 |

| 6-Chloroindan-1,2-diol | Moderate | Not specified |

| 5-Chloroindan-1,3-diol (anti) | Low | Not specified |

Synthetic Applications

This compound and its derivatives have been employed in the synthesis of various biologically active compounds. For example, 6-chloroindan-1-one has been utilized in the total synthesis of anticancer agents and acetylcholinesterase inhibitors relevant to Alzheimer's disease treatment . The versatility of these compounds in synthetic chemistry underscores their importance in drug development.

Table 2: Synthetic Applications of this compound Derivatives

| Compound | Application | Reference |

|---|---|---|

| 6-Chloroindan-1-one | Synthesis of chartarin (anticancer) | Unzner et al., 2016 |

| 6-Chloroindan-1-one | Acetylcholinesterase inhibitors | Mantoani et al., 2016 |

| 6-Bromoindan-1-one | Inhibitors of HIV-1 cell entry | Melillo et al., 2016 |

Biocatalytic Transformation

A significant study published in November 2020 explored the biocatalytic preparation of chloroindanol derivatives and their antifungal activities. The research highlighted how B. cinerea facilitated the transformation of racemic chloroindanol into various diols with distinct biological activities. The study concluded that these transformations not only yield new compounds but also provide insights into potential detoxification pathways employed by fungi .

Neuroprotective Potential

Another notable application of indan derivatives is their neuroprotective potential. Research on R(+)-N-propargyl-1-aminoindan indicates that this compound exhibits protective effects in models relevant to neurological disorders such as stroke and brain trauma. This suggests that derivatives related to indan may offer therapeutic benefits beyond antifungal activity .

Scientific Research Applications

Chemical Synthesis

1. Precursor in Organic Synthesis:

1-Chloroindan serves as an important intermediate in organic synthesis, particularly in the preparation of more complex molecules. For instance, it has been utilized in the synthesis of biologically active compounds such as:

- Anticancer Agents: 6-chloroindan-1-one, a derivative of this compound, has been employed in the total synthesis of chartarin, a natural product known for its anticancer properties .

- Acetylcholinesterase Inhibitors: This compound has also been used to synthesize triazole-quinoline derivatives that act as acetylcholinesterase inhibitors, relevant in Alzheimer's disease treatment .

2. Antifungal and Antiviral Properties:

Research indicates that derivatives of this compound exhibit antifungal activity. For example, biocatalytic preparations of chloroindanol derivatives have demonstrated effectiveness against phytopathogenic fungi such as Botrytis cinerea . Additionally, compounds derived from this compound have been used to inhibit HIV-1 cell entry .

3. Melanin-Concentrating Hormone Receptor Antagonists:

Certain derivatives of this compound are being investigated for their potential as melanin-concentrating hormone receptor antagonists. These compounds may be beneficial for treating obesity and related metabolic disorders .

Environmental Studies

4. Air Quality Research:

Studies have identified various organic compounds, including chlorinated hydrocarbons like this compound, in the air quality assessments within automotive cabins. The presence of these compounds can contribute to indoor air pollution and has implications for health and safety standards .

Structural Insights

5. Crystal Structure Analysis:

The crystal structure of 6-chloroindan-1-one reveals unique intermolecular packing interactions that differ from other halogenated indanones. These structural characteristics can influence the compound's reactivity and stability, which are critical in designing new synthetic pathways and understanding their biological interactions .

Summary Table of Applications

| Application Area | Details |

|---|---|

| Organic Synthesis | Precursor for anticancer agents and acetylcholinesterase inhibitors |

| Biological Activity | Antifungal activity against Botrytis cinerea; HIV-1 inhibition |

| Pharmacological Research | Investigated as melanin-concentrating hormone receptor antagonists |

| Environmental Studies | Identified in air quality research related to indoor pollution |

| Structural Analysis | Unique intermolecular packing observed in crystal structures |

Comparison with Similar Compounds

Structural Analogues

Three structurally relevant chlorinated compounds are compared:

- 1-Chloroindan : Bicyclic (benzene + cyclopentane) with a single bridgehead chlorine.

- 1-Chloroadamantane (CAS No. 352431-55-1): Tricyclic adamantane derivative with a bridgehead chlorine.

- Chlordane (CAS No. 12789-03-6): Complex polycyclic organochlorine pesticide with eight chlorine atoms across a cyclobuta[cd]pentalene and indene backbone .

Table 1: Structural and Molecular Comparison

| Compound | Core Structure | Molecular Formula | Molecular Weight (g/mol) | Chlorine Substitution |

|---|---|---|---|---|

| This compound | Bicyclic (indane) | C₉H₉Cl | 152.62 | 1 (bridgehead) |

| 1-Chloroadamantane | Tricyclic (adamantane) | C₁₀H₁₅Cl | 170.68 | 1 (bridgehead) |

| Chlordane | Polycyclic | C₁₀H₆Cl₈ | 409.78 | 8 (multiple positions) |

Physicochemical Properties

Table 2: Physical Properties Comparison

| Compound | Boiling Point (°C) | Density (g/cm³) | State at Room Temperature |

|---|---|---|---|

| This compound | 228.5 | 1.15 | Liquid |

| 1-Chloroadamantane | N/A* | N/A* | Solid (typical adamantane derivatives) |

| Chlordane | Variable† | Variable† | Viscous liquid (mixture) |

Adamantane derivatives typically exhibit high thermal stability due to their rigid cage structure. †Chlordane’s properties vary due to its technical-grade composition, which includes multiple isomers and degradation products .

Toxicological Profiles

- This compound: Limited toxicity data are available, but its pharmaceutical application suggests controlled handling. No significant environmental persistence is reported.

- 1-Chloroadamantane : Toxicity studies are sparse, though adamantane derivatives generally exhibit low acute toxicity.

- Chlordane: Highly toxic, classified as a persistent organic pollutant (POP) by the Stockholm Convention. Chronic exposure links to neurotoxicity, endocrine disruption, and carcinogenicity .

Q & A

Q. What role does this compound play in asymmetric synthesis or catalytic cycles?

- Methodological Answer : Study its use as a chiral building block via enantioselective catalysis (e.g., palladium-catalyzed coupling). Analyze enantiomeric excess (ee) using chiral HPLC or polarimetry. Compare catalytic systems (e.g., ligand effects) on reaction outcomes .

Methodological Guidelines

- Data Presentation : Include tables for spectral data, reaction conditions, and statistical analyses. Use supplementary materials for raw datasets .

- Ethical Compliance : Address safety and reproducibility per institutional guidelines. Disclose conflicts of interest and funding sources .

- Critical Analysis : Evaluate uncertainties (e.g., instrument error ±2%) and discuss limitations in experimental design .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.